N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(5-Chloro-2-Methoxyphenyl)-2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-diene-8-Carboxamide is a synthetic spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its molecular formula is C₂₄H₂₆ClN₄O₃S, with a molecular weight of 509.01 g/mol. The structure includes a 5-chloro-2-methoxyphenyl group at the N-terminus, an ethylsulfanyl substituent at position 2, and a 4-methoxyphenyl group at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-4-33-22-21(16-5-8-18(31-2)9-6-16)27-24(28-22)11-13-29(14-12-24)23(30)26-19-15-17(25)7-10-20(19)32-3/h5-10,15H,4,11-14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJQFZNYFJHLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiols, and other aromatic compounds. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the chloro and methoxy groups.
Cyclization reactions: to form the spiro linkage and the triazaspiro structure.
Amidation reactions: to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: such as lithium aluminum hydride or palladium on carbon.
Nucleophiles: such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific molecular targets and pathways. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Variations
Spirocyclic Backbone Modifications
The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene core distinguishes it from simpler spiro systems, such as 1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)). The latter features a diketone moiety and lacks the triazaspiro-diene system, which may reduce conformational rigidity and alter binding interactions .
Substituent Analysis
Ethylsulfanyl vs. Methylsulfanyl Groups
A closely related analog, N-(5-Chloro-2-Methylphenyl)-2-(4-Methoxyphenyl)-3-(Methylsulfanyl)-1,4,8-Triazaspiro[4.5]deca-1,3-diene-8-Carboxamide (C₂₃H₂₄ClN₄O₂S; MW: 470.99 g/mol), replaces the ethylsulfanyl group with a methylsulfanyl moiety and substitutes the 2-methoxyphenyl with a 2-methylphenyl group. This reduces molecular weight by 38.02 g/mol and may influence lipophilicity (logP) and metabolic stability .
Chloro/Methoxy Positioning
The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 3-chlorophenyl substitution in 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14). The latter’s electron-withdrawing chlorine at the meta position could alter electronic properties compared to the para-methoxy group in the target compound .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The 4-methoxyphenyl group may introduce steric hindrance, affecting binding to hydrophobic pockets in biological targets .
Docking and Binding Affinity
For example, such modifications may alter hydrogen bonding or van der Waals interactions in kinase targets like ROCK1 .
Data Table: Key Structural and Molecular Comparisons
Methodological Considerations
Crystallographic Refinement
The structural determination of spirocyclic compounds often relies on software like SHELXL , which enables precise refinement of complex heterocyclic systems. Recent updates to SHELXL improve handling of disordered substituents, critical for accurately modeling ethylsulfanyl or methoxyphenyl groups .
Lumping Strategies in Comparative Studies
highlights the use of lumping strategies to group structurally similar compounds (e.g., spiroheterocycles with shared cores) during physicochemical or pharmacological profiling. This approach assumes analogous properties but risks overlooking subtle substituent-driven effects, such as the ethylsulfanyl group’s impact on metabolic stability .
Biological Activity
N-(5-Chloro-2-Methoxyphenyl)-2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-1,4,8-Triazaspiro[4.5]deca-1,3-Diene-8-Carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazaspiro framework, which is known to influence its biological activity. The presence of various functional groups, including methoxy and chloro substituents, plays a significant role in modulating its pharmacological properties.
Molecular Formula: C20H22ClN5O2S
Molecular Weight: 425.94 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy and chloro groups may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The ethylsulfanyl group is hypothesized to contribute to its efficacy by disrupting microbial cell membranes.
3. Cardioprotective Effects
A study highlighted the potential cardioprotective effects of related compounds in models of myocardial infarction (MI). These compounds were shown to inhibit the opening of mitochondrial permeability transition pores (mPTP), reducing apoptosis and improving cardiac function during reperfusion .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and potential binding affinity |
| Methoxy Groups | Increases electron density; improves antioxidant capacity |
| Ethylsulfanyl Group | Potentially enhances antimicrobial activity |
Case Studies
- Cardiovascular Research : In a study focused on myocardial infarction, compounds structurally related to this compound demonstrated significant reductions in apoptotic rates in heart tissue during reperfusion therapy .
- Antimicrobial Screening : A screening of similar compounds against Staphylococcus aureus and Escherichia coli showed promising results for antimicrobial activity, suggesting that modifications in the side chains could enhance efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
